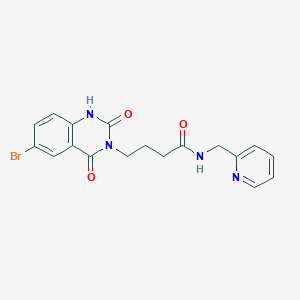
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide, also known as BQ-123, is a peptide antagonist of the endothelin-1 (ET-1) receptor. ET-1 is a potent vasoconstrictor and has been implicated in various cardiovascular diseases, such as hypertension, heart failure, and atherosclerosis. BQ-123 has been extensively studied for its potential therapeutic applications in these diseases.
Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Applications
A study by Eweas et al. (2021) synthesized 2-pyridyl [3H]-quinazolin-4-one derivatives, exhibiting potential as anti-tumor and anti-microbial agents. This synthesis initiated from 5-bromo-2-[pyridin-4-ylcarbonyl]amino]benzoic acid, leading to a series of compounds with significant activity, particularly against Gram-positive bacteria S. aureus, indicating their potential for further development in antimicrobial applications (Eweas, Aref Abdallah, & Elbadawy, 2021).
Anti-inflammatory and Analgesic Screening
Eweas et al. (2012) also explored novel series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones for their analgesic and anti-inflammatory activities. The compounds demonstrated promising results compared to indomethacin, a standard reference, with some showing high anti-inflammatory and analgesic activities. This research underscores the potential therapeutic applications of such compounds in treating pain and inflammation (Eweas, El-Nezhawy, Baiuomy, & Awad, 2012).
Synthesis and Antibacterial Activity
Research by Singh et al. (2010) focused on synthesizing substituted indolylthiadiazole derivatives and substituted quinazolinonylthiadiazole derivatives, demonstrating significant antibacterial activity against various bacterial strains. The study identified potent compounds that could be further explored for their therapeutic efficacy in bacterial infections (Singh, Sexana, Kumar, & Kumar, 2010).
Large Scale Manufacturing for Anticancer Applications
Malmgren et al. (2008) described the large-scale manufacturing process of an anticancer agent, showcasing the potential of such compounds in pharmaceutical production and their significant role in cancer treatment. This study highlights the importance of these compounds in developing effective anticancer therapies (Malmgren, Bäckström, Sölver, & Wennerberg, 2008).
Eigenschaften
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3/c19-12-6-7-15-14(10-12)17(25)23(18(26)22-15)9-3-5-16(24)21-11-13-4-1-2-8-20-13/h1-2,4,6-8,10H,3,5,9,11H2,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKCYRNFVFHZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

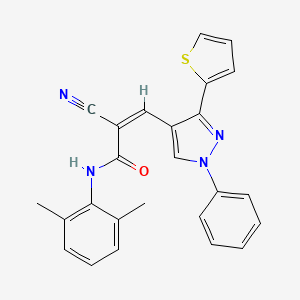
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2716172.png)

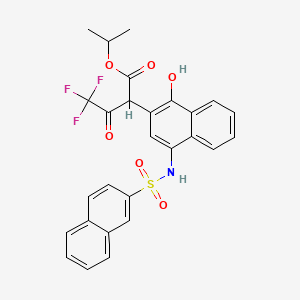
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid](/img/structure/B2716179.png)

![5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2716181.png)

![2-Amino-3-[benzyl(methyl)amino]propanoic acid](/img/structure/B2716188.png)
![Methyl 2-[6-(3,4-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2716189.png)
![7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2716190.png)
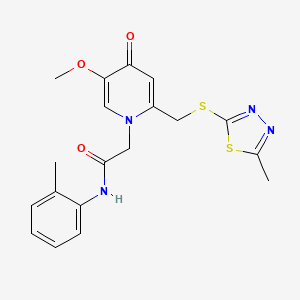
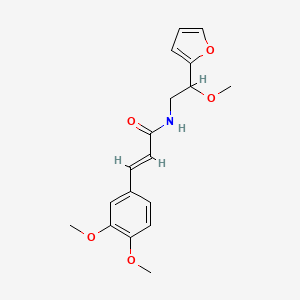
![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide](/img/structure/B2716194.png)